molecular formula C6H14O12P2 B3370210 Beta-Fructose-1,6-Diphosphate CAS No. 34378-77-3

Beta-Fructose-1,6-Diphosphate

Cat. No. B3370210
CAS RN: 34378-77-3
M. Wt: 340.12 g/mol
InChI Key: RNBGYGVWRKECFJ-ARQDHWQXSA-N
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Description

Beta-Fructose-1,6-Diphosphate, also known as Fructose 1,6-bisphosphate, is a fructose sugar phosphorylated on carbons 1 and 6 . It is a common compound in cells and is converted from most glucose and fructose upon entering the cell . It is a crucial compound known to regulate glycolysis and gluconeogenesis processes, aiding in the research of various metabolic disorders .


Synthesis Analysis

Fructose 1,6-bisphosphate is synthesized enzymatically with ATP regeneration in a batch reactor and a semi-batch reactor using purified enzymes . It is also synthesized in the glycolytic pathway, where it is produced by the phosphorylation of fructose 6-phosphate .


Molecular Structure Analysis

The molecular structure of Beta-Fructose-1,6-Diphosphate is complex. It has been studied using various techniques such as XRD patterns, FT-IR spectra, and TEM pictures . High-resolution structures provide insight into the recognition mechanism .


Chemical Reactions Analysis

Fructose 1,6-bisphosphate lies within the glycolytic metabolic pathway and is produced by phosphorylation of fructose 6-phosphate. It is, in turn, broken down into two compounds: glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . It is an allosteric activator of pyruvate kinase through distinct interactions of binding and allostery at the enzyme’s catalytic site .


Physical And Chemical Properties Analysis

Fructose 1,6-bisphosphate is a common metabolic sugar. Its chemical formula is C6H14O12P2 and its molar mass is 340.116 . It is a ubiquitous cytosolic enzyme that catalyzes the fourth step of glycolysis .

Scientific Research Applications

Neuroprotection in Brain Damage Beta-Fructose-1,6-Diphosphate (FDP) has been extensively studied for its neuroprotective effects. It's used in treating ischemic damage in various tissues, including the brain. FDP plays a crucial role in offering a new therapy approach for clinical ischemic brain damage, showing promise in stabilizing cell membranes and improving blood parameters (Li Rui-lin, 2004).

Cardiovascular Applications FDP has shown significant effects in improving the recovery of contractile function in postischemic hearts. When administered during early reperfusion, it leads to enhanced glycolytic flux, aiding in myocardial energy production during reperfusion. This application demonstrates FDP's potential in treating ischemic heart conditions (Takeuchi et al., 1998).

Bioconversion and Production FDP can be efficiently produced through bioconversion processes. Using specific strains of Saccharomyces cerevisiae, researchers have developed methods to enhance the yield of FDP from glucose. These advancements in biotechnological production of FDP indicate its growing industrial and research importance (Compagno et al., 2004).

Metabolic and Enzymatic Studies FDP plays a crucial role in metabolic pathways and enzyme regulation. Studies have explored its role as a feedback inhibitor in certain metabolic processes in bacteria like Escherichia coli, providing insights into the complex biochemical pathways in which FDP is involved (Zwaig & Lin, 1966).

Cerebrovascular and Respiratory Systems FDP has wide applications in cardiovascular, cerebrovascular, and respiratory systems. Its ability to improve microcirculation and increase oxygen usage in ischemic organs makes it a valuable compound in clinical settings for treating tissue hypoxia and related conditions (Wang Zhong-quan, 2009).

ATP-Free Biosynthesis Innovative methods have been developed for the ATP-free biosynthesis of FDP, using hyperthermophilic enzymes. This represents a significant step in reducing manufacturing costs of FDP and its derivatives, indicating its potential for more extensive application in various fields (Wang et al., 2017).

Future Directions

Fructose 1,6-bisphosphate aldolase is a potential drug target in the treatment of type II diabetes . It has also been used as a vaccine target against a wide variety of pathogenic organisms including bacteria, fungi, and metazoan parasites . Further refinement of aldolase antigen preparations and expansion of immunization trials should be encouraged to promote the advancement of promising, protective aldolase vaccines .

properties

IUPAC Name

[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBGYGVWRKECFJ-ARQDHWQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O12P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

488-69-7 (Parent)
Record name d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt
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DSSTOX Substance ID

DTXSID0048347
Record name D-Fructose-1,6-diphosphate
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Molecular Weight

340.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fructose 1,6-bisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

94 mg/mL
Record name Fructose 1,6-bisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,6-di-O-phosphono-beta-D-fructofuranose

CAS RN

34693-15-7, 34378-77-3, 488-69-7
Record name β-D-Fructose 1,6-diphosphate
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Record name d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Fructose, 1,6-bis(dihydrogen phosphate)
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Record name D-Fructose-1,6-diphosphate
Source EPA DSSTox
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Record name D-fructose 1,6-bis(dihydrogen phosphate)
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Record name Fructose 1,6-bisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JV Shanks - 1989 - osti.gov
With intent to quantify NMR measurements as much as possible, analysis techniques of the in vivo {sup 31}P NMR spectrum are developed. A systematic procedure is formulated for …
Number of citations: 0 www.osti.gov
JV Shanks, JE Bailey - Biotechnology and bioengineering, 1988 - Wiley Online Library
A systematic procedure has been formulated for estimating the relative intracellular concentrations of sugar phosphates in Saccharomyces cerevisiae based upon 31 P nuclear …
Number of citations: 45 onlinelibrary.wiley.com
M Banno, Y Komiyama, W Cao, Y Oku, K Ueki… - … biology and chemistry, 2017 - Elsevier
Several methods have been proposed for protein–sugar binding site prediction using machine learning algorithms. However, they are not effective to learn various properties of binding …
Number of citations: 15 www.sciencedirect.com

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